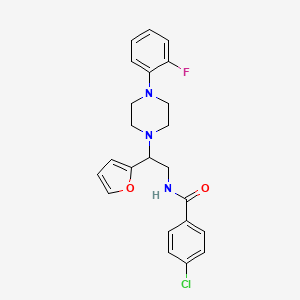

1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The synthesis of 1,2,3-triazole hybrids, which are structurally similar to the requested compound, involves a Cu(I) catalyzed [3+2] dipolar cycloaddition .Scientific Research Applications

Acetylcholinesterase Inhibitors : A study by Vidaluc et al. (1995) involved the synthesis and assessment of a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the basic nitrogen and the ar(o)yl(thio)-urea unit, indicating potential applications in designing inhibitors for acetylcholinesterase (Vidaluc et al., 1995).

PI3 Kinase Inhibitor Metabolite Synthesis : Chen et al. (2010) described the synthesis and stereochemical determination of a metabolite of the potent PI3 kinase inhibitor PKI-179. This study highlights the relevance of 1-Benzyl-3-(4-morpholinobut-2-yn-1-yl)urea derivatives in the context of kinase inhibition and its potential therapeutic applications (Chen et al., 2010).

Cardiac Myosin Activators : A study by Manickam et al. (2017) synthesized a series of flexible urea derivatives and demonstrated their use as selective cardiac myosin ATPase activators. Compounds like 1-benzyl-3-(3-phenylpropyl)urea showed significant activity, suggesting potential applications in treating systolic heart failure (Manickam et al., 2017).

Synthesis of Spiroheterocycles Compounds : Gao et al. (2017) developed reactions for the preparation of spiroheterocycles compounds using compounds like 1-morpholinobutane-1,3-dione. This research is significant for the synthesis of compounds with potential pharmaceutical applications (Gao et al., 2017).

Inhibitors of Rho Associated Protein Kinases : Pireddu et al. (2012) identified potent ROCK inhibitors from a new class of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas, providing insights into the development of therapies targeting kinases involved in various diseases (Pireddu et al., 2012).

Antiepileptic Properties : Prakash and Raja (2011) designed and synthesized novel urea derivatives for antiepileptic screening, highlighting the potential of such compounds in epilepsy treatment (Prakash & Raja, 2011).

Novel Urea and Bis-Urea Derivatives : Perković et al. (2016) synthesized and evaluated novel urea and bis-urea derivatives for biological activity, suggesting their potential in developing new therapeutic agents (Perković et al., 2016).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Related compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, some indole derivatives have been reported to inhibit viral activity .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . These pathways can lead to various downstream effects, including the inhibition of viral replication .

Result of Action

Related compounds have been shown to induce apoptosis in certain cell types .

properties

IUPAC Name |

1-benzyl-3-(4-morpholin-4-ylbut-2-ynyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c20-16(18-14-15-6-2-1-3-7-15)17-8-4-5-9-19-10-12-21-13-11-19/h1-3,6-7H,8-14H2,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKLUOBFGJDOFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC#CCNC(=O)NCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(4-(N-benzyl-N-methylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2473261.png)

![[3-(1H-Tetrazol-1-yl)phenyl]amine hydrochloride](/img/structure/B2473262.png)

![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)

![2-chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2473269.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![1-benzyl-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2473274.png)

![6-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2473280.png)